ROMP Regioregularity: Allyl-Substituted Cyclooctenes Achieve up to 99% Head-to-Tail Selectivity
In the ROMP of allyl-substituted cyclooctenes bearing ether side-chains using Grubbs second-generation catalyst (G2), the polymerization proceeded with remarkably high head-to-tail regioregularity. For the tetrahydrofurfuryloxy-substituted analog, near-perfect regioregularity (head-to-tail = 99%) and trans-stereoregularity (trans-double bond = 99%) were achieved [1]. While this specific data is for allyl-substituted monomers with ether side-chains rather than the bare 3-(2-propenyl)cyclooctene, the allyl framework is the common structural element enabling this selectivity. In the broader class of 3-substituted cis-cyclooctenes (3RCOEs, where R = methyl, ethyl, hexyl, phenyl), the overall selectivity increases with increasing size of the R substituent, but none of these simple alkyl or aryl substituents provides a secondary reactive olefin [2].
| Evidence Dimension | ROMP regioregularity (head-to-tail) and trans-stereoregularity |
|---|---|
| Target Compound Data | Allyl-substituted cyclooctene (ether-derivatized): head-to-tail up to 99%, trans up to 99% (G2 catalyst) [1] |
| Comparator Or Baseline | 3-Methyl-COE, 3-ethyl-COE, 3-hexyl-COE, 3-phenyl-COE: selectivity increases with substituent size; quantitative regioregularity values not explicitly reported for bare 3-(2-propenyl)cyclooctene [2] |
| Quantified Difference | Class-level: allyl-substituted monomers achieve near-perfect regio/stereoselectivity (99%/99%) comparable to or exceeding bulky substituents, while additionally retaining a pendant reactive olefin |
| Conditions | ROMP with Grubbs second-generation catalyst (G2); dichloromethane or THF; ambient temperature |
Why This Matters
High regioregularity ensures uniform spacing of functional groups along the polymer backbone (every 8th carbon), critical for reproducible thermal and mechanical properties in precision polyethylene applications.
- [1] Kobayashi, S.; Fukuda, K.; Kataoka, M.; Tanaka, M. Regioselective Ring-Opening Metathesis Polymerization of 3-Substituted Cyclooctenes with Ether Side Chains. Macromolecules 2016, 49 (7), 2493–2501. View Source
- [2] Kobayashi, S.; Pitet, L.M.; Hillmyer, M.A. Regio- and Stereoselective Ring-Opening Metathesis Polymerization of 3-Substituted Cyclooctenes. J. Am. Chem. Soc. 2011, 133 (15), 5794–5797. View Source
